3-(3-methyl-3H-diazirin-3-yl)pyrrolidine hydrochloride
Description
3-(3-Methyl-3H-diazirin-3-yl)pyrrolidine hydrochloride (CAS: 2230798-60-2) is a heterocyclic compound featuring a pyrrolidine backbone substituted with a diazirine ring. Its molecular formula is C₆H₉ClF₃N₃, with a molecular weight of 215.6 g/mol . The diazirine group (a three-membered ring containing two nitrogen atoms) is photolabile, enabling carbene generation upon UV irradiation. This property makes it valuable in photoaffinity labeling studies, where it can covalently bind to biological targets for mechanistic investigations .
Properties
Molecular Formula |
C6H12ClN3 |
|---|---|
Molecular Weight |
161.63 g/mol |
IUPAC Name |
3-(3-methyldiazirin-3-yl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H11N3.ClH/c1-6(8-9-6)5-2-3-7-4-5;/h5,7H,2-4H2,1H3;1H |
InChI Key |
PHJQGPARAYHSIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=N1)C2CCNC2.Cl |
Origin of Product |
United States |
Preparation Methods
Detailed Reaction Conditions and Reagents
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Oximation | Hydroxylammonium chloride, pyridine | Formation of oxime from ketone |
| Tosylation | Tosyl chloride, pyridine or base | Formation of tosyl oxime |
| Ammonia Treatment | Ammonia (NH3) in suitable solvent | Formation of diaziridine intermediate |
| Oxidation | Iodine (I2), triethylamine (Et3N) | Conversion of diaziridine to diazirine |
- Oximation: Typically performed at room temperature or slightly elevated temperatures to ensure complete conversion.
- Tosylation: Conducted under cooling (0°C to room temperature) to control reaction rate and avoid side reactions.
- Ammonia Treatment: Usually carried out under pressure or in sealed vessels to maintain ammonia concentration.
- Oxidation: Mild oxidation conditions with iodine and triethylamine favor selective formation of the diazirine ring without decomposition.
Industrial and Scalable Approaches
While the above laboratory-scale synthesis is common, industrial production demands scalable, safe, and cost-effective methods. Recent patented processes for related pyrrolidine derivatives emphasize:
- Use of crystalline intermediates for ease of isolation.
- Acid-catalyzed esterification steps for precursor preparation.
- Reduction steps employing sodium borohydride for selective transformations.
- Controlled acidic workup to obtain hydrochloride salts with high optical and chemical purity.
Although these processes focus on related pyrrolidine derivatives (e.g., (3S)-Pyrrolidin-3-ol hydrochloride), the principles of scalability, purity, and safety are applicable to the diazirine pyrrolidine hydrochloride synthesis.
Mechanistic Insights and Reaction Analysis
Formation of Diazirine Ring
The critical transformation is the formation of the diazirine ring from the diaziridine intermediate. This step involves oxidation that removes two hydrogen atoms from the diaziridine nitrogen atoms, generating the strained three-membered diazirine ring. The iodine/triethylamine system is effective because:
- Iodine acts as a mild oxidant.
- Triethylamine scavenges generated hydrogen iodide, driving the reaction forward.
- The reaction proceeds under mild conditions, preserving sensitive functional groups.
Photoactivation and Carbene Generation
Upon exposure to ultraviolet light, the diazirine ring undergoes photolysis to release nitrogen gas and form a reactive carbene species. This carbene can insert into C-H, N-H, and O-H bonds, enabling covalent labeling of nearby biomolecules.
Summary Table of Preparation Steps
| Step Number | Reaction Type | Starting Material | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|---|
| 1 | Oximation | Ketone | Hydroxylammonium chloride, pyridine | Oxime |
| 2 | Tosylation | Oxime | Tosyl chloride, base | Tosyl oxime |
| 3 | Ammonia Treatment | Tosyl oxime | Ammonia | Diaziridine |
| 4 | Oxidation | Diaziridine | Iodine, triethylamine | Diazirine (3-(3-methyl-3H-diazirin-3-yl)pyrrolidine) |
| 5 | Salt Formation | Diazirine | HCl (hydrochloric acid) | This compound |
Research Findings and Applications Related to Preparation
- The synthetic route is robust and reproducible, allowing for preparation of photoaffinity probes with high purity.
- Oximation and tosylation steps are critical for achieving high yields and purity of intermediates.
- The oxidation step requires careful control to prevent overoxidation or degradation of the diazirine ring.
- The hydrochloride salt form enhances compound stability and solubility for biological applications.
- Alternative diazirine compounds with trifluoromethyl substitution have similar synthetic approaches but differ in reactivity and stability.
Scientific Research Applications
3-(3-Methyl-3H-diazirin-3-yl)pyrrolidine hydrochloride is used in various scientific research applications:
Photoaffinity Labeling: Used to study ligand-receptor interactions by forming covalent bonds with target proteins upon UV light exposure.
Crosslinking Studies: Employed to investigate protein-protein and protein-nucleic acid interactions.
Cancer Research: Utilized as a fluorophore to bind to active sites of enzymes like human SIRT1, leading to cell death by deacylating histone H3.
Mechanism of Action
The primary mechanism of action for 3-(3-methyl-3H-diazirin-3-yl)pyrrolidine hydrochloride involves the formation of reactive carbenes upon exposure to ultraviolet light. These carbenes can insert into various bonds, forming covalent linkages with nearby molecules. This property is exploited in photoaffinity labeling and crosslinking studies to investigate molecular interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Molecular Properties
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Reactivity Highlights :
- The diazirine group in the target compound and TPD undergoes rapid photolysis (350 nm) to generate reactive carbenes, enabling covalent bond formation with biological targets .
- Non-diazirine analogs (e.g., 3,3-dimethylpyrrolidine HCl) lack photolytic reactivity, limiting their utility in photochemical applications .
Biological Activity
3-(3-Methyl-3H-diazirin-3-yl)pyrrolidine hydrochloride is a compound that has garnered attention in the field of chemical biology due to its unique structural features, particularly the diazirine moiety. This compound is primarily utilized as a photoaffinity label, allowing researchers to study protein interactions and dynamics in biological systems. Its ability to form covalent bonds with proteins upon UV activation makes it a valuable tool in proteomics and drug discovery.
The molecular formula for this compound is CHClN, with a molecular weight of approximately 177.63 g/mol. The presence of the diazirine group enhances its reactivity, making it suitable for applications involving protein labeling and crosslinking.
The biological activity of this compound is primarily attributed to its ability to undergo photochemical reactions. Upon exposure to UV light, the diazirine moiety generates a highly reactive carbene that can covalently bond with nucleophilic amino acid side chains in proteins, thereby facilitating the study of protein interactions and localization within cells.
Protein Labeling
One of the most significant applications of this compound is in protein labeling studies. The compound can be used to identify and characterize protein-protein interactions within complex biological systems. For instance, research has demonstrated that this compound can effectively label specific proteins in living cells, allowing for real-time observation of cellular processes.
Crosslinking Studies
The ability of this compound to form stable covalent bonds with proteins makes it an excellent candidate for crosslinking studies. By using mass spectrometry and fluorescence microscopy, researchers can analyze the crosslinked products to gain insights into protein dynamics and interactions. Such studies are crucial for understanding the mechanisms by which drugs exert their effects on cellular pathways.
Case Studies
- Protein Dynamics : A study involving the use of this compound demonstrated its effectiveness in labeling proteins involved in cellular signaling pathways. The labeled proteins were analyzed using SDS-PAGE and mass spectrometry, revealing specific interactions that were previously uncharacterized .
- Drug Discovery : In drug discovery applications, this compound has been utilized to identify off-target effects of new therapeutic agents. By labeling proteins that interact with these agents, researchers can elucidate potential side effects and improve drug design .
Comparative Analysis
The following table summarizes the unique features and applications of various diazirine-containing compounds compared to this compound:
| Compound Name | Structure | Unique Features | Applications |
|---|---|---|---|
| 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid | Structure | Useful for studying aromatic interactions | Protein labeling |
| 2-(3-(Trifluoromethyl)-3H-diazirin-3-yl)pyrrolidine hydrochloride | Structure | Similar pyrrolidine structure | Crosslinking studies |
| 4-(Bromophenyl)-3-(trifluoromethyl)-3H-diazirine | Structure | Enhanced reactivity due to halogen substituent | Drug discovery |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(3-methyl-3H-diazirin-3-yl)pyrrolidine hydrochloride, and what key reaction conditions influence yield?
- Methodology :
- Step 1 : Diazirine ring introduction via cyclization of amidoximes with iodine/ammonia, followed by coupling to pyrrolidine derivatives under anhydrous conditions (e.g., THF, 0–5°C) .
- Step 2 : Hydrochloride salt formation using HCl gas in diethyl ether.
- Critical Parameters : Temperature control (<10°C) during diazirine synthesis to prevent decomposition; inert atmosphere (N₂/Ar) for moisture-sensitive intermediates .
- Yield Optimization : Use of coupling agents like EDC/HOBt for amide bond formation (if applicable) and purification via recrystallization (ethanol/water) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR to confirm pyrrolidine backbone and diazirine substitution patterns (e.g., δ ~2.5–3.5 ppm for diazirine protons) .
- XRD : Single-crystal X-ray diffraction to resolve the 3D arrangement of the diazirine ring and hydrochloride counterion. Comparable to (E)-3-(pyridin-4-yl)acrylic acid derivatives analyzed in CSD entries .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺) validation and impurity detection (e.g., unreacted intermediates) .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Safety Protocol :
- PPE : Wear nitrile gloves, lab coat, and goggles due to skin/eye irritation risks (GHS Category 2/2A) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors.
- Storage : Store at –20°C in airtight, light-resistant containers to preserve photoreactivity .
Advanced Research Questions
Q. How does the photoreactivity of the diazirine ring impact experimental design in photoaffinity labeling studies?
- Experimental Considerations :
- Wavelength Selection : Irradiation at 350–365 nm to activate diazirine without damaging biomolecules .
- Time-Kinetics : Optimize crosslinking duration (e.g., 5–15 min) to balance target capture and background noise.
- Controls : Include dark controls (no UV) to distinguish specific binding from nonspecific interactions .
Q. What strategies resolve contradictions in bioactivity data obtained from different crosslinking experiments using this compound?
- Data Contradiction Analysis :
- Step 1 : Verify compound purity via HPLC (e.g., >98% purity threshold) .
- Step 2 : Standardize UV exposure conditions (e.g., irradiance meters for consistent energy delivery).
- Step 3 : Validate target engagement using orthogonal methods (e.g., SPR or ITC to confirm binding affinity post-crosslinking) .
Q. How can researchers optimize solvent systems and pH conditions to stabilize the diazirine moiety during in vitro applications?
- Stability Optimization :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
